molecular formula C21H21N3O4 B5069932 4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde

4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde

Cat. No. B5069932
M. Wt: 379.4 g/mol
InChI Key: IUVDNAVETWCQFH-UHFFFAOYSA-N
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Description

Organic compounds like this typically consist of multiple functional groups that contribute to their chemical behavior. In this case, the compound appears to contain a benzoxazole ring, a diazepane ring, a carbonyl group, and a methoxy group .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of rings and the addition of functional groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of organic compounds is determined by the arrangement of atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the carbonyl group can undergo nucleophilic addition reactions, while the benzoxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of an organic compound refers to how it interacts with other molecules. This is often studied in the context of biological activity, such as how a drug interacts with a biological target .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, or developing more efficient synthesis methods .

properties

IUPAC Name

4-[2-(3-methoxyphenyl)-1,3-benzoxazole-6-carbonyl]-1,4-diazepane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-5-2-4-15(12-17)20-22-18-7-6-16(13-19(18)28-20)21(26)24-9-3-8-23(14-25)10-11-24/h2,4-7,12-14H,3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVDNAVETWCQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCN(CC4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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